(3-Methylpentan-2-yl)(1-phenylethyl)amine
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Overview
Description
(3-Methylpentan-2-yl)(1-phenylethyl)amine is an organic compound with the molecular formula C14H23N. It is a secondary amine, characterized by the presence of both an alkyl and an aryl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentan-2-yl)(1-phenylethyl)amine typically involves the reaction of 3-methylpentan-2-amine with 1-phenylethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Methylpentan-2-yl)(1-phenylethyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Primary amines, secondary amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
(3-Methylpentan-2-yl)(1-phenylethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylpentan-2-yl)(1-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3-Methylpentan-2-yl)amine: A simpler analog with only an alkyl group attached to the nitrogen atom.
(1-Phenylethyl)amine: Another analog with only an aryl group attached to the nitrogen atom.
N-Methyl-N-phenylethylamine: A compound with both alkyl and aryl groups, but with different substitution patterns.
Uniqueness
(3-Methylpentan-2-yl)(1-phenylethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
3-methyl-N-(1-phenylethyl)pentan-2-amine |
InChI |
InChI=1S/C14H23N/c1-5-11(2)12(3)15-13(4)14-9-7-6-8-10-14/h6-13,15H,5H2,1-4H3 |
InChI Key |
PXEVECSHSZZQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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